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Introduction
Citronellyl formate (C₁₁H₂₀O₂) is a naturally occurring ester that contributes to the

characteristic aroma of various plants and fruits. In flavor chemistry, it is a valuable ingredient

prized for its fresh, floral, and fruity profile. This document provides detailed application notes

and experimental protocols for the effective use of Citronellyl formate in flavor development

and analysis.

Application Notes
Flavor Profile
Citronellyl formate possesses a complex and desirable flavor profile characterized by the

following notes:

Primary Notes: A powerful and pungent rose petal character is the most prominent feature,

often described as fresh and natural rather than overly sweet or jammy.

Secondary Notes: Complementing the rose are distinct leafy-green and geranium facets,

which add a vibrant and slightly herbaceous quality.

Nuances: Subtle fresh cucumber and lemon nuances provide a crisp and cooling sensation,

while a honey-like undertone imparts a natural sweetness.
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At a concentration of 20 ppm in water, its taste characteristics are described as floral, waxy,

fruity, citrus, and tangerine.

Applications in Food and Beverage
Citronellyl formate is a versatile flavor ingredient suitable for a wide range of applications:

Beverages: It can be used to enhance the fruity and floral notes in soft drinks, juices, and

flavored waters. Its fresh character is particularly well-suited for citrus and berry-flavored

beverages.

Dairy Products: In yogurts, ice creams, and other dairy products, it can impart a refreshing

floral and fruity dimension, complementing fruit preparations.

Baked Goods: Citronellyl formate can be incorporated into fillings, icings, and batters to

provide a heat-stable floral and fruity aroma to cakes, cookies, and pastries.

Confectionery: It is effective in hard and soft candies, chewing gum, and fruit snacks to

create authentic and impactful fruit and floral flavors.

Stability and Storage
Citronellyl formate is moderately stable. As an ester, it is susceptible to hydrolysis under

acidic conditions, which can lead to the formation of formic acid and citronellol, potentially

altering the flavor profile. It is recommended to store Citronellyl formate in a cool, dry place,

away from light and in tightly sealed containers. For long-term storage, refrigeration is

advisable.

Quantitative Data
Sensory Profile and Threshold
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Parameter Description Source

Flavor/Odor Descriptors

Floral, rosy, fruity, green,

cucumber, lemon, honey,

waxy, citrus, tangerine

N/A

Taste Characteristic

At 20 ppm in water: floral,

waxy, fruity, citrus, and

tangerine

N/A

Odor Threshold (Estimate)
~1.5 ppb (estimated based on

citronellyl acetate)
N/A

Note: Specific sensory threshold data for Citronellyl formate is not readily available. The

provided value is an estimate based on the structurally similar compound, citronellyl acetate.

Recommended Usage Levels
Application Recommended Level (ppm)

Beverages 5 - 20

Dairy Products 10 - 30

Baked Goods 20 - 50

Confectionery 30 - 100

Flavor Concentrates Traces to 50,000 (5%)

Physicochemical Properties
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Property Value

Molecular Formula C₁₁H₂₀O₂

Molecular Weight 184.28 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 229 °C

Flash Point 93 °C

Solubility Insoluble in water; soluble in ethanol and oils

Stability Profile (Qualitative)
Condition Food Matrix Stability Notes

pH
Acidic (e.g.,

Beverages)
Fair

Potential for

hydrolysis to formic

acid and citronellol

over time.

Neutral (e.g., Dairy) Good Generally stable.

Alkaline Fair to Good

Moderately stable in

applications like soap.

[1]

Temperature Pasteurization Good

Generally stable

under typical

pasteurization

conditions.

Baking Good

Considered relatively

heat-stable for baking

applications.

Light UV Exposure Fair

Prone to degradation

with prolonged light

exposure.
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Experimental Protocols
Protocol 1: Synthesis of Citronellyl Formate via Fischer
Esterification
This protocol describes the laboratory-scale synthesis of Citronellyl formate from citronellol

and formic acid.

Materials:

Citronellol (1 mole equivalent)

Formic acid (2 mole equivalents, excess)

Sulfuric acid (catalytic amount, e.g., 0.1 mol%)

Sodium bicarbonate solution (5% w/v)

Anhydrous magnesium sulfate

Organic solvent (e.g., diethyl ether or dichloromethane)

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

Combine citronellol and formic acid in a round-bottom flask.

Slowly add the catalytic amount of sulfuric acid while stirring.

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Once the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash with water to remove excess formic

acid.
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Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until

effervescence ceases.

Wash again with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude Citronellyl formate by vacuum distillation.

Protocol 2: Quantification of Citronellyl Formate in a
Beverage Matrix by GC-MS
This protocol provides a general method for the quantification of Citronellyl formate in a

beverage sample.

Instrumentation:

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS)

Sample Preparation:

Prepare a standard stock solution of Citronellyl formate in ethanol.

Create a series of calibration standards by diluting the stock solution in a model beverage

matrix (e.g., sugar-acid solution).

For the beverage sample, perform a liquid-liquid extraction using a suitable solvent like

dichloromethane or diethyl ether. An internal standard (e.g., methyl heptanoate) should be

added before extraction.

Concentrate the extract to a known volume.
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GC-MS Conditions (Example):

Injector Temperature: 250 °C

Oven Program: Start at 60 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5

minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ion Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Scan Mode: Full scan (m/z 40-350) or Selected Ion Monitoring (SIM) for higher sensitivity,

monitoring characteristic ions of Citronellyl formate (e.g., m/z 69, 81, 95).

Data Analysis:

Generate a calibration curve by plotting the peak area ratio of Citronellyl formate to the

internal standard against the concentration of the standards.

Quantify the amount of Citronellyl formate in the beverage sample by using the calibration

curve.

Protocol 3: Sensory Evaluation - Triangle Test
This protocol determines if a sensory difference is perceptible between a standard beverage

and a beverage containing Citronellyl formate.

Materials:

Standard (control) beverage

Test beverage (with added Citronellyl formate)

Identical, odor-free tasting cups labeled with random 3-digit codes

Water and unsalted crackers for palate cleansing
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Sensory booths with controlled lighting and temperature

Procedure:

Recruit a panel of at least 20-30 trained or consumer panelists.

For each panelist, present three coded samples: two are the standard and one is the test

sample, or two are the test and one is the standard. The order of presentation should be

randomized for each panelist.

Instruct the panelists to taste each sample from left to right and identify the sample that is

different from the other two.

Provide water and unsalted crackers for panelists to cleanse their palates between sets of

samples.

Collect the responses.

Data Analysis:

Count the number of correct responses.

Use a statistical table for triangle tests (based on the number of panelists and the number of

correct responses) to determine if the difference is statistically significant (typically at p <

0.05).

Protocol 4: Accelerated Shelf-Life Stability Testing
This protocol estimates the stability of Citronellyl formate in a beverage over time under

accelerated conditions.

Materials:

Beverage containing a known concentration of Citronellyl formate

Control beverage without Citronellyl formate

Appropriate packaging for the beverage
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Environmental chambers set to elevated temperatures (e.g., 35 °C and 45 °C)

GC-MS for quantitative analysis

Sensory panel for sensory evaluation

Procedure:

Prepare a batch of the beverage with the desired concentration of Citronellyl formate.

Package the beverage in its final intended packaging.

Store samples at different temperature conditions:

Refrigerated (4 °C) - as a control

Ambient (20-25 °C) - for real-time comparison

Accelerated (35 °C and 45 °C)

At specified time points (e.g., week 0, 1, 2, 4, 8, 12), pull samples from each storage

condition.

For each time point, conduct the following analyses:

Quantitative Analysis: Use the GC-MS protocol (Protocol 2) to measure the concentration

of Citronellyl formate.

Sensory Evaluation: Conduct a sensory test (e.g., Triangle Test - Protocol 3, or a

descriptive analysis) to assess any changes in the flavor profile.

Data Analysis:

Plot the concentration of Citronellyl formate over time for each temperature.

Analyze the sensory data to identify any significant changes in flavor perception.

Use the data from the accelerated conditions to model and predict the shelf-life at ambient or

refrigerated temperatures.
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Primary Notes

Secondary Notes

Nuances

Citronellyl Formate

Rose Petal

Dominant

Leafy-Green

Geranium

Cucumber

Lemon

Honey
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Start: Sensory Evaluation Objective

Recruit & Train Panelists

Prepare & Code Samples
(2 Control, 1 Test or vice versa)

Present Samples to Panelists
(Randomized Order)

Panelists Taste & Identify
the 'Different' Sample

Collect Responses

Statistical Analysis
(Triangle Test Table)

Determine if a Perceptible
Difference Exists (p < 0.05)

End
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Time Point Testing (e.g., Weeks 0, 1, 2, 4, 8, 12)

Start: Formulate Beverage
with Citronellyl Formate

Package Beverage Samples

Store Samples at Different Temperatures
(4°C, 25°C, 35°C, 45°C)

Pull Samples from Each
Temperature Condition

Quantitative Analysis (GC-MS) Sensory Evaluation
(e.g., Triangle Test)

Analyze Data:
- Plot Concentration vs. Time
- Evaluate Sensory Changes

Model & Predict Shelf-Life
at Normal Conditions

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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